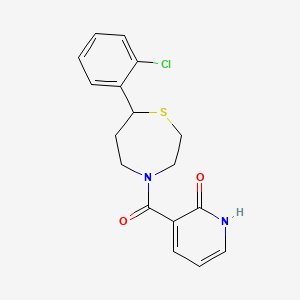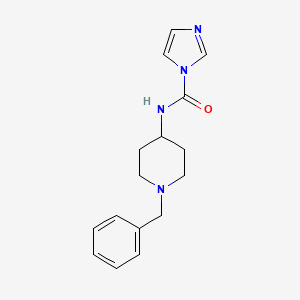
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs targeting neurological disorders.
Pharmacology: Studied for its potential as a receptor modulator or enzyme inhibitor.
Biochemistry: Utilized in the study of protein-ligand interactions.
Industrial Chemistry: Employed in the synthesis of complex organic molecules.
作用機序
Target of Action
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Biochemical Pathways
Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .
Result of Action
Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The starting material, 1-benzylpiperidin-4-one, is synthesized through the reaction of benzylamine with 4-piperidone.
Imidazole Formation: The imidazole ring is introduced by reacting the piperidine derivative with imidazole-1-carboxylic acid under appropriate conditions.
Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 4-Benzylpiperidine
- N-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its imidazole ring, in particular, allows for unique interactions with biological targets, differentiating it from other piperidine derivatives.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHDNWIHASOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)
![4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2776175.png)
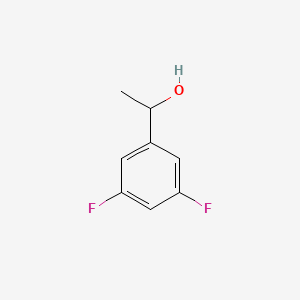
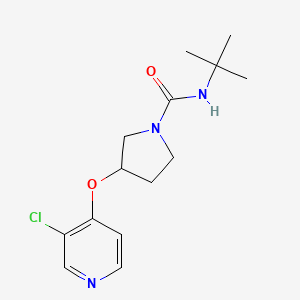
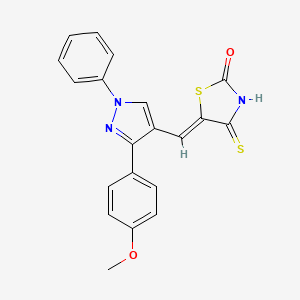

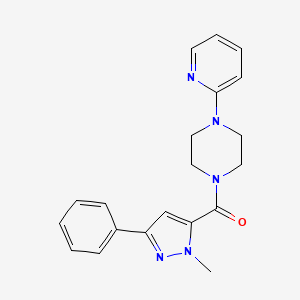
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)
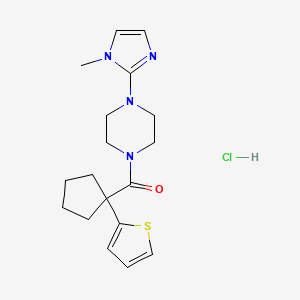
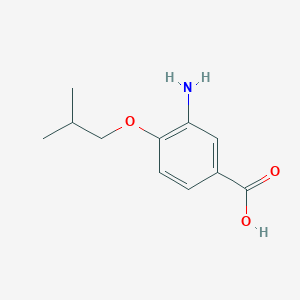
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)
